Methyl 2-chloro-5-phenylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERIBTLVWAUSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716510 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886969-94-4 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Organic Chemistry of Methyl 2 Chloro 5 Phenylbenzoate Transformations
Ester Rearrangement Reactions
Ester rearrangements are a cornerstone of synthetic organic chemistry, allowing for the structural reorganization of molecules to produce valuable ketones. Methyl 2-chloro-5-phenylbenzoate, as an aryl ester derivative, is a potential substrate for such transformations, primarily the Fries and photo-Fries rearrangements.
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsmartstartinstitute.com For a generic phenyl benzoate (B1203000), this reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-hydroxybenzophenone isomers. wikipedia.orgelectrochem.org
The widely accepted mechanism begins with the coordination of the Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. wikipedia.org This coordination polarizes the ester C-O bond, leading to its cleavage and the formation of a free acylium carbocation and an aluminum phenoxide complex. The highly electrophilic acylium ion then attacks the activated aromatic ring in a standard electrophilic aromatic substitution, regenerating the aromaticity by losing a proton. wikipedia.org
The regioselectivity of the reaction is highly dependent on the reaction conditions. Low temperatures (kinetic control) typically favor the formation of the para-product, while higher temperatures (thermodynamic control) tend to yield the more stable ortho-isomer, which is often stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. wikipedia.orgsmartstartinstitute.com
Table 1: Influence of Temperature on Fries Rearrangement Product Distribution
| Condition | Major Product | Rationale |
|---|---|---|
| Low Temperature | para-hydroxyketone | Kinetically favored product |
The photo-Fries rearrangement is the photochemical counterpart to the Lewis acid-catalyzed version. wikipedia.org This reaction proceeds via a free-radical mechanism upon UV irradiation and does not require a catalyst. smartstartinstitute.com The initial step is the homolytic cleavage of the ester's aryl-oxygen bond, generating a benzoyl radical and a phenoxy radical within a "solvent cage". unipv.it
Once formed, these radical pairs can undergo several competing pathways:
In-cage recombination: The radicals can recombine at the ortho or para positions of the phenoxy radical to form cyclohexadienone intermediates, which then tautomerize to the final ortho- and para-hydroxy ketone products. unipv.it
Decarbonylation: The benzoyl radical can lose carbon monoxide to form a phenyl radical.
Escape from solvent cage: The radicals can diffuse out of the solvent cage and react with the solvent or other molecules, often leading to the formation of the corresponding phenol (B47542) by abstracting a hydrogen atom. smartstartinstitute.com
Studies on various aryl benzoates have shown that the product distribution is sensitive to the solvent. unipv.itconicet.gov.ar For example, irradiation of p-substituted aryl benzoates in homogeneous media like cyclohexane (B81311) or methanol (B129727) yields a mixture of 2-hydroxybenzophenones, phenols, and benzoic acid. unipv.itacs.orgrug.nl The low yields often observed in this reaction limit its use in commercial applications. wikipedia.org
A key mechanistic question for the Fries rearrangement is whether the acyl group migrates directly to a new position on the same molecule (intramolecular) or detaches completely and attacks another molecule (intermolecular). wikipedia.orgsmartstartinstitute.com Evidence for both pathways exists, and the distinction is typically made through "crossover" experiments. wikipedia.orgyoutube.com
In a crossover experiment, a mixture of two different, but structurally similar, phenolic esters is subjected to the rearrangement conditions. youtube.com
If the reaction is purely intramolecular , only the "normal" rearranged products for each ester will be formed. youtube.com
If the reaction is intermolecular , the acylium ion from one ester can "cross over" and acylate the aromatic ring of the other ester, leading to the formation of hybrid or "crossover" products in addition to the normal ones. electrochem.orgyoutube.com
Experiments with phenyl benzoate have demonstrated that the reaction is largely intermolecular, as the addition of trapping agents like m-cresol (B1676322) leads to the formation of crossover products (methyl hydroxybenzophenones). electrochem.org This supports the mechanism involving the generation of a free acylium carbocation that can react with any suitable aromatic ring present in the mixture. wikipedia.orgelectrochem.org The photo-Fries rearrangement, in contrast, is considered to be a predominantly intramolecular process, as the radical pair recombination largely occurs within the solvent cage before the radicals can diffuse apart. smartstartinstitute.com
Hydrolytic and Aminolytic Pathways of Benzoate Esters
The ester functionality of this compound is susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis), leading to the cleavage of the ester bond.
Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, forming a tetrahedral intermediate. After a proton transfer, the alcohol moiety (methanol) is eliminated as a good leaving group, and deprotonation of the carbonyl yields the carboxylic acid (2-chloro-5-phenylbenzoic acid). libretexts.orgucoz.com
Base-promoted hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of the methoxide (B1231860) ion (⁻OCH₃). The highly basic methoxide then deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt and methanol. libretexts.org
Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org Computational studies on the aminolysis of methyl benzoate with ammonia have shown that the reaction can proceed through either a concerted or a stepwise pathway involving a tetrahedral intermediate, with the stepwise mechanism being favored, especially when catalyzed by a second ammonia molecule acting as a general base to facilitate proton transfers. researchgate.net The rate of aminolysis is influenced by the leaving group's stability; for a series of alkyl benzoates, the rate increases with the acidity of the corresponding alcohol. researchgate.net
Electron Transfer Mechanisms in Substitution Reactions
The chlorine atom on the aromatic ring of this compound can be replaced via nucleophilic aromatic substitution (SₙAr). While the classic SₙAr mechanism involves the addition of a nucleophile to form a stabilized Meisenheimer complex followed by the elimination of the leaving group, an alternative pathway involving electron transfer (ET) exists, known as the Sᵣₙ1 mechanism. wikipedia.org
The Sᵣₙ1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction initiated by an electron transfer to the aryl halide. iscnagpur.ac.in
Initiation: An electron is transferred to the aryl halide (Ar-X), forming a radical anion ([Ar-X]•⁻). This initiation can be achieved photochemically or with solvated electrons (e.g., sodium in liquid ammonia). iscnagpur.ac.in
Propagation:
The radical anion fragments, losing the halide ion (X⁻) to generate an aryl radical (Ar•).
This aryl radical reacts with the nucleophile (Nu⁻) to form a new radical anion ([Ar-Nu]•⁻). .
This new radical anion transfers its extra electron to another molecule of the starting aryl halide (Ar-X), forming the final substitution product (Ar-Nu) and propagating the chain by generating a new radical anion ([Ar-X]•⁻). iscnagpur.ac.in
This mechanism is favored for unactivated aryl halides reacting with nucleophiles like enolates or amides and provides a pathway for substitution where the traditional SₙAr mechanism is slow or does not occur. wikipedia.orgiscnagpur.ac.in
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms. byu.edu These methods allow for the calculation of the geometries and energies of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. researchgate.netbyu.edu
For the transformations of benzoate esters, computational studies have provided deep insights:
Aminolysis: DFT calculations for the reaction of methyl benzoate with ammonia have mapped out the potential energy surfaces for different pathways. These studies predicted that a stepwise mechanism, catalyzed by a second ammonia molecule acting as a general base, is the most energetically favorable route, highlighting the crucial role of proton transfers. researchgate.net
Oxidative Degradation: Computational analyses have supported proposed mechanisms for the degradation of related aromatic structures. For instance, in the oxidation of polystyrene, DFT was used to model the hydrogen atom transfer (HAT) steps and subsequent formation of intermediates leading to products like benzoic acid. mdpi.com
Cycloadditions: In developing new reactions, computational studies help rationalize observed outcomes and support proposed catalytic cycles. For example, in an iridium-catalyzed cycloaddition, mass spectrometry and DFT calculations provided evidence for key π-allyl-iridium intermediates in the reaction pathway. acs.orgacs.org
For this compound, computational modeling could be used to predict the relative activation barriers for ortho vs. para attack in the Fries rearrangement, assess the stability of the Meisenheimer complex in SₙAr reactions, and determine the transition state structures for its hydrolysis and aminolysis, thereby providing a detailed, atomistic-level understanding of its reactivity.
Computational and Theoretical Investigations of Methyl 2 Chloro 5 Phenylbenzoate Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and properties of organic compounds. These methods have been widely applied to molecules containing the phenylbenzoate and biphenyl (B1667301) scaffolds.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are highly effective in predicting spectroscopic data. For various organic molecules, including substituted phenols and benzazoles, DFT methods have been used to calculate 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption maxima. tandfonline.comlongdom.org These theoretical predictions generally show good agreement with experimental data. tandfonline.com For instance, in studies of substituted 4-phenylphenols, the calculated vibrational frequencies and NMR chemical shifts concurred well with experimental values. tandfonline.com Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. tandfonline.com It is anticipated that similar computational approaches would provide accurate predictions for the NMR, IR, and UV-Vis spectra of Methyl 2-chloro-5-phenylbenzoate.
Molecular Orbital Analysis
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com In many organic molecules, the HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. mdpi.com For biphenyl derivatives, the HOMO and LUMO are often distributed across the π-conjugated system of the two rings. nih.gov In the case of this compound, the HOMO would likely have significant contributions from the phenyl ring, while the LUMO would be influenced by the electron-withdrawing chloro and ester groups. The energy gap would be a key determinant of its reactivity and spectral properties.
Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Compounds
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-methylxanthen-9-one nih.gov | -6.275 | -1.880 | 4.395 |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com | -6.2967 | -1.8096 | 4.4871 |
| Benzo and anthraquinodimethane derivative 1 researchgate.net | - | - | - |
Note: Data is for illustrative analogs and not this compound itself. The specific computational method and basis set will affect the exact values.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and softness (S). mdpi.com Hardness is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap indicating greater hardness. irjweb.com Electronegativity indicates the molecule's ability to attract electrons. mdpi.com These descriptors are valuable for comparing the reactivity of different molecules. For instance, a study on benzo and anthraquinodimethane derivatives used these descriptors to predict which compounds would be better electron donors or acceptors. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound
| Parameter | Formula | Value (eV) for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com |
| Ionization Potential (I) | -EHOMO | 6.2967 |
| Electron Affinity (A) | -ELUMO | 1.8096 |
| Electronegativity (χ) | (I+A)/2 | 4.05315 |
| Chemical Hardness (η) | (I-A)/2 | 2.24355 |
| Chemical Softness (S) | 1/(2η) | 0.2228 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.660 |
Note: This data is for an illustrative analog and serves as an example of how these parameters are derived.
Thermodynamic Property Derivations
Computational methods can also be used to derive various thermodynamic properties of molecules. These calculations are crucial for understanding the stability and energy of a compound under different conditions. Experimental studies on compounds like methyl benzoate (B1203000) mixed with chlorobenzene (B131634) have provided thermodynamic data such as excess volume and deviation in isentropic compressibility, which relate to intermolecular interactions. researchgate.net
For more complex molecules, computational approaches are often employed. For instance, a thermochemical study of 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone used both experimental techniques and DFT calculations to determine their enthalpies of formation. nih.gov Such studies have shown that the insertion of substituent groups into a core structure is enthalpically favorable. nih.gov It is expected that the formation of this compound from its constituent precursors would also be an energetically favorable process. Critically evaluated thermophysical property data for related compounds like 2-chloro-2-methyl-1-phenylpropane are also available and can serve as a reference. nist.gov
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. nih.govnih.gov These models are predicated on the principle that the structural and physicochemical properties of a molecule determine its interactions with biological systems. nih.gov For complex molecules like polychlorinated biphenyls (PCBs) and their derivatives, QSAR is instrumental in predicting a range of effects, from receptor binding affinity to potential toxicity, often helping to prioritize compounds for further empirical testing. mdpi.comnih.govnih.gov By analyzing descriptors related to hydrophobicity, electronic properties, and steric factors, QSAR can elucidate the mechanisms underlying a compound's activity and predict the potential effects of structural modifications. mdpi.comnih.gov
Hydrophobicity Parameters (logP, logD) and Biological Relevance
Hydrophobicity is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic profile of a chemical compound. It governs processes such as absorption, distribution, membrane permeability, and ultimately, the bioavailability and potential toxicity of a substance. sailife.com The most common measure of hydrophobicity is the partition coefficient (P), typically expressed as its logarithm (logP), which quantifies the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase. sailife.com A positive logP value indicates a preference for lipid environments (lipophilic), while a negative value signifies a preference for aqueous environments (hydrophilic).
For ionizable compounds, the distribution coefficient (logD) is a more biologically relevant parameter as it accounts for the pH of the aqueous phase. nih.govchemaxon.com Since the charge state of a molecule affects its ability to cross biological membranes, logD provides a more accurate prediction of its behavior under physiological conditions, such as in the bloodstream or cellular cytoplasm. nih.gov
Table 1: Calculated and Experimental logP Values for Analogs of this compound
| Compound | logP Value | Type | Source |
|---|---|---|---|
| Methyl 2-chloro-5-nitrobenzoate | 2.4 | Calculated (XLogP3) | nih.gov |
| 2-Chloro-5-methylphenol | 2.90 | Experimental | nih.gov |
| Biphenyl-3-carboxylic acid | 3.5 | Calculated (XLogP3) | nih.gov |
| Biphenyl-4-carboxylic acid | 3.5 | Calculated (XLogP3) | nih.gov |
The biphenyl moiety and the chlorine atom are known to contribute significantly to a molecule's lipophilicity. The logP values of the biphenyl carboxylic acid analogs, for instance, are around 3.5, indicating a strong tendency to partition into lipid environments. nih.govnih.gov The presence of the chloro- and phenyl- substituents on the methyl benzoate scaffold of the target compound suggests its logP would also be in a range indicating significant hydrophobicity, likely influencing its absorption and distribution in biological systems.
Electrophilicity Indices and Mechanistic Toxicology
Electrophilicity is a measure of a chemical species' ability to accept electrons and act as an electrophile. In toxicology, this parameter is crucial for understanding the mechanisms by which certain chemicals exert their toxic effects. nih.gov Highly electrophilic compounds or their metabolites can form covalent bonds with biological nucleophiles, such as DNA, proteins, and peptides. Such interactions can lead to enzyme inhibition, disruption of cellular signaling, DNA damage, and the initiation of carcinogenic processes. nih.gov Therefore, electrophilicity indices serve as important descriptors in QSAR models for predicting reactive toxicity.
The presence of a chlorine atom, an electron-withdrawing group, on the benzene (B151609) ring can influence the electron distribution and reactivity of the entire molecule. This can affect its susceptibility to metabolic enzymes and the reactivity of any subsequent metabolites. The study of electrophilicity within a QSAR framework allows for the prediction of which structural features might lead to an increased risk of toxicity through reactive mechanisms, providing a valuable tool for hazard assessment.
Applications in Advanced Organic Synthesis
Methyl 2-chloro-5-phenylbenzoate as a Precursor to Complex Molecular Scaffolds
This compound serves as a valuable building block for the construction of intricate molecular scaffolds. The presence of three distinct functional groups—the chloro group, the phenyl substituent, and the methyl ester—offers multiple avenues for synthetic diversification. The chloro substituent and the carbon-hydrogen bonds on both aromatic rings are particularly amenable to modern cross-coupling reactions, a cornerstone of contemporary organic synthesis.
The chloro group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and amino groups, at the 2-position of the benzoate (B1203000) ring. This versatility enables the generation of diverse libraries of compounds from a single, readily accessible precursor.
Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered. More advanced C-H activation methodologies can also be employed to selectively introduce new functional groups onto either the phenyl ring or the benzoate core, further expanding the molecular complexity that can be achieved.
The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carbonyl derivatives. This functionality is crucial for linking the core scaffold to other molecular fragments or for fine-tuning the electronic and steric properties of the final molecule.
The combination of these reactive sites makes this compound an ideal starting material for the synthesis of poly-substituted biaryl compounds and other complex aromatic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Biologically Active Dibenzo[b,d]pyran-6-one Natural Products via Benzoate Intermediates
A significant application of benzoate intermediates structurally related to this compound is in the total synthesis of dibenzo[b,d]pyran-6-ones, a class of natural products with a wide range of biological activities. nih.govnih.gov These compounds, which feature a tricyclic lactone core, have demonstrated cytotoxic, antioxidant, and antimicrobial properties. nih.gov
The key step in the synthesis of the dibenzo[b,d]pyran-6-one skeleton often involves an intramolecular biaryl coupling reaction. nih.govjst.go.jp In this approach, a suitably substituted phenyl benzoate derivative undergoes a palladium-catalyzed intramolecular C-H arylation to form the central pyranone ring. This strategy has been successfully employed in the total synthesis of several chloro-substituted dibenzo[b,d]pyran-6-one natural products, such as graphislactone G and the palmariols. nih.govjst.go.jpresearchgate.net
The general synthetic approach can be illustrated by the synthesis of chloro-substituted dibenzo[b,d]pyran-6-ones, which would be analogous to a synthesis starting from this compound. The process typically begins with the esterification of a substituted benzoic acid with a substituted phenol (B47542) to create the necessary biaryl ester precursor. This precursor, which contains a halogen on one of the aromatic rings, is then subjected to a palladium-catalyzed intramolecular coupling reaction. This reaction forges a new carbon-carbon bond between the two aromatic rings, leading to the formation of the tricyclic dibenzo[b,d]pyran-6-one core. jst.go.jp
The regioselectivity of the coupling reaction is a critical aspect of this synthetic strategy and is influenced by the nature and position of the substituents on the aromatic rings. nih.gov The ability to synthesize chloro-substituted dibenzo[b,d]pyran-6-ones highlights the utility of chloro-benzoate intermediates in accessing these biologically important molecules. nih.govjst.go.jpresearchgate.net
Below is a table summarizing key intermediates and reaction types involved in the synthesis of dibenzo[b,d]pyran-6-ones from benzoate precursors.
| Precursor Type | Key Reaction | Target Scaffold | Reference |
| Phenyl Benzoate Derivatives | Palladium-Mediated Intramolecular Biaryl Coupling | 6H-Dibenzo[b,d]pyran-6-one | nih.govjst.go.jp |
| 1,3-Bis(silyl enol ethers) and 3-Silyloxy-2-en-1-ones | [3+3] Cyclization followed by Lactonization | Functionalized Dibenzo[b,d]pyran-6-ones | nih.gov |
Derivatization for Functional Materials Development (e.g., Liquid Crystalline Systems)
The rigid, biphenyl-like core structure of this compound makes it an attractive scaffold for the design and synthesis of functional materials, particularly liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way.
The development of liquid crystalline materials often relies on the use of molecules with a rigid core and flexible peripheral chains. The biphenyl (B1667301) moiety is a common component of the rigid core in many liquid crystal systems due to its linearity and ability to induce anisotropic intermolecular interactions.
This compound can be systematically derivatized to generate molecules with liquid crystalline properties. The synthetic handles present on the molecule allow for the introduction of various functional groups that can influence the mesomorphic behavior. For instance, the methyl ester can be hydrolyzed to the carboxylic acid and then coupled with long-chain alcohols to introduce flexible alkyl or alkoxy chains. These flexible chains are crucial for promoting the formation of liquid crystalline phases.
Furthermore, the chloro and phenyl groups can be modified to fine-tune the electronic and steric properties of the molecule, thereby influencing the transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic, or cholesteric). The ability to introduce different substituents through cross-coupling reactions at the chloro position provides a powerful tool for creating a diverse range of potential liquid crystal candidates. The targeted modification of the molecular structure allows for the rational design of materials with specific optical and electronic properties for applications in displays, sensors, and other advanced technologies.
The following table outlines the key structural features of this compound that are advantageous for its use as a precursor in the development of liquid crystalline systems.
| Structural Feature | Role in Liquid Crystal Design | Potential Modifications |
| Biphenyl-like Core | Provides rigidity and promotes anisotropic intermolecular interactions. | Further functionalization of the phenyl ring. |
| Methyl Ester | Serves as a handle for introducing flexible side chains. | Hydrolysis to carboxylic acid followed by esterification with long-chain alcohols. |
| Chloro Group | Allows for fine-tuning of electronic and steric properties through cross-coupling reactions. | Substitution with various alkyl, aryl, or other functional groups. |
Biological and Environmental Impact of Methyl 2 Chloro 5 Phenylbenzoate Derivatives
Biological Activities of Methyl 2-chloro-5-phenylbenzoate Derivatives
Derivatives of this compound are subjects of scientific investigation due to their potential biological activities, which span various applications from agriculture to medicine. The specific arrangement of the chloro, phenyl, and methyl benzoate (B1203000) groups on the chemical scaffold gives rise to a range of interactions with biological systems.
Phytotoxicity Evaluation of Related Phenylbenzoates
Phenylbenzoate compounds, including analogs of methyl benzoate, have demonstrated notable insecticidal properties, which is a key aspect of phytotoxicity evaluation. Methyl benzoate itself is a natural product found as a floral volatile organic compound and has been studied for its insecticidal effects against a variety of agricultural and urban pests. nih.gov Its toxicity can manifest through different modes of action, including as a contact toxicant or a fumigant. mdpi.com
Research into methyl benzoate and its analogs has revealed varying degrees of toxicity against different insect species. For instance, in studies against the brown marmorated stink bug (Halyomorpha halys), methyl benzoate showed contact toxicity, with LC50 values for its five nymphal instars ranging from 1.01 to 2.39 μL/vial. mdpi.com Furthermore, against the spotted wing drosophila (Drosophila suzukii), methyl benzoate proved to be the most toxic metabolite when compared to other essential oils like α-terpinene and α-pinene. mdpi.com
The structural features of benzoate analogs play a significant role in their toxicity. A study on adult Aedes aegypti mosquitoes found that certain analogs, such as butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate, were more toxic than the parent compound, methyl benzoate. nih.gov Similarly, other natural benzyl (B1604629) esters and synthetic benzoates have shown insecticidal effects. nih.gov The design of novel insecticides has incorporated phenylpyridine moieties, which are structurally related, to create compounds with high insecticidal activities against pests like Mythimna separata. nih.gov
Toxicity of Methyl Benzoate and Analogs
| Compound | Target Pest | Toxicity Metric (LC50) | Finding |
|---|---|---|---|
| Methyl Benzoate | Halyomorpha halys (nymphs) | 1.01-2.39 μL/vial | Demonstrated effective contact toxicity. mdpi.com |
| Methyl Benzoate | Callosobruchus chinensis (adult) | 5.36 mg/L (fumigation) | Exhibited high fumigation toxicity. mdpi.com |
| Butyl Benzoate | Aedes aegypti (adult females) | Not specified | More toxic than the parent methyl benzoate. nih.gov |
| n-Pentyl Benzoate | Aedes aegypti (adult females) | Not specified | More toxic than the parent methyl benzoate. nih.gov |
| Vinyl Benzoate | Aedes aegypti (adult females) | Not specified | More toxic than the parent methyl benzoate. nih.gov |
| Methyl 3-methoxybenzoate | Aedes aegypti (adult females) | Not specified | More toxic than the parent methyl benzoate. nih.gov |
Antimicrobial Properties of Dithiocarbamate (B8719985) Derivatives of Phenyl Benzoates
Dithiocarbamates are a class of organic compounds that have garnered significant interest for their broad spectrum of biological activities, including antimicrobial effects. When incorporated into a phenyl benzoate structure, the resulting dithiocarbamate derivatives have shown promise as potent antimicrobial agents. researchgate.net These compounds have been synthesized and evaluated against various bacterial and fungal strains. researchgate.netnih.gov
One study focused on a series of 3-(2-bromoacetyl) phenyl benzoate dithiocarbamate derivatives. researchgate.net The research revealed that specific derivatives, namely D4 and D5, exhibited the most potent antimicrobial activity against a range of bacteria and fungi, suggesting they could be lead compounds for further research. researchgate.net The general approach involves reacting secondary amines with carbon disulphide and a phenyl benzoate derivative to produce the corresponding dithiocarbamates. researchgate.net
The mechanism of action for dithiocarbamates can be complex. Some studies suggest that their antibiotic activity may involve the transport of divalent metal ions, such as copper, into bacterial cells. frontiersin.org Other research on dithiocarbamate-containing derivatives, like those with a 4H-chromen-4-one scaffold, has shown they can cause the rupture or deformation of bacterial cell membranes. nih.gov For example, compound E6 in one study demonstrated exceptional in vitro antibacterial activity against Xanthomonas axonopodis pv citri, with an EC50 value of 0.11 μg/mL, which was significantly better than commercial standards like thiodiazole copper and bismerthiazol (B1226852). nih.gov Another derivative, E14, was highly effective against Xanthomonas oryzae pv o. with an EC50 of 1.58 μg/mL. nih.gov
Antimicrobial Activity of Dithiocarbamate Derivatives
| Derivative Type | Target Pathogen | Activity Metric (EC50) | Key Finding |
|---|---|---|---|
| Dithiocarbamate-containing 4H-chromen-4-one (Compound E6) | X. axonopodis pv c. | 0.11 μg/mL | Significantly more active than thiodiazole copper (59.97 μg/mL). nih.gov |
| Dithiocarbamate-containing 4H-chromen-4-one (Compound E14) | X. oryzae pv o. | 1.58 μg/mL | More effective than bismerthiazol (56.05 μg/mL). nih.gov |
| 3-(2-bromoacetyl) phenyl benzoate derivatives (D4, D5) | Various bacteria and fungi | Not specified | Showed the most potent antimicrobial activity in their series. researchgate.net |
Role as Intermediates in Pharmaceutical Synthesis (e.g., Phenylephrine)
Phenyl benzoate structures serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. A notable example is the use of 3-(2-bromoacetyl) phenyl benzoate in the synthesis of Phenylephrine. researchgate.net Phenylephrine is an alpha-1 adrenergic receptor agonist used primarily as a decongestant, an agent to dilate the pupil, and to increase blood pressure. researchgate.netnih.gov
The synthesis of Phenylephrine, a member of the phenylethanolamines class, involves creating its specific chemical structure, which is (1R)-2-(methylamino)-1-phenylethan-1-ol with a hydroxy group at the 3-position of the phenyl ring. nih.gov Historical and modern synthetic pathways often start from precursors like m-hydroxybenzaldehyde. researchgate.net The use of a phenyl benzoate derivative like 3-(2-bromoacetyl) phenyl benzoate highlights the utility of this chemical class in building the necessary backbone for such pharmacologically active compounds. researchgate.net The synthesis process can involve steps like acylation and oxidation to build the final molecule. google.com
Enzyme Inhibition Studies and Molecular Docking for Related Structures (e.g., Tyrosine Kinase Inhibitors)
The structural framework of phenylbenzoates and their derivatives is relevant in the field of enzyme inhibition, particularly in the design of inhibitors for enzymes like tyrosine kinases, which are crucial targets in cancer therapy. nih.gov Molecular docking studies are computational methods used to predict how a ligand (like a potential drug) binds to the active site of a protein (like an enzyme).
Studies on benzoyl phenyl benzoates have demonstrated their potential as inhibitors of enzymes such as phospholipase A2 and hyaluronidase. nih.gov Research on benzoic acid derivatives has explored their structure-activity relationship in inhibiting α-amylase, finding that the position of substituents like hydroxyl groups significantly affects inhibitory activity. nih.gov For example, a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on α-amylase inhibition. nih.gov
In the context of cancer research, molecular docking studies have been performed on various tyrosine kinase inhibitors to understand their binding mechanisms. nih.govfip.orgmdpi.comfip.org For instance, a comparative docking study of inhibitors with HER2 and HER4 receptors, which are linked to breast cancer, identified Lapatinib as a potential inhibitor for both, with high binding scores. nih.gov Other research has explored how chloro and methyl substitutions on related benzoindole structures influence their ability to inhibit the 5-lipoxygenase (5-LOX) enzyme. nih.gov This work showed that extending the aromatic core and optimizing the position of methyl or chlorine groups led to a significant enhancement of inhibitory activity, with some compounds achieving IC50 values as low as 0.17 to 0.22 μM. nih.gov
Enzyme Inhibition by Related Benzoate Structures
| Compound Type | Target Enzyme | Activity Metric (IC50) | Key Finding |
|---|---|---|---|
| 2,5-dihydroxybenzoic acid | α-amylase | 0.298 mM | Demonstrated in vitro inhibitory activity. nih.gov |
| 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 ± 0.73 mM | Showed the strongest inhibitory effect in its series. nih.gov |
| Benzo[g]indole derivative (6f) | 5-LOX | 0.17 - 0.22 μM (cell-free) | Extension of the aromatic core enhanced activity. nih.gov |
| Benzo[g]indole derivative (6l) | 5-LOX | 0.19 - 0.37 μM (in cells) | Identified as a dual inhibitor of 5-LOX and mPGES-1. nih.gov |
Toxicological Considerations and Structure-Activity Relationships for Related Compounds
The toxicology of benzoate compounds is an area of significant research, particularly for analogs like sodium benzoate, which is widely used as a food preservative. nih.govresearchgate.net Understanding the relationship between the chemical structure of these compounds and their biological activity (structure-activity relationship) is crucial for assessing their potential toxicity.
Studies have shown that the biological activity of benzoic and cinnamic acids against Listeria monocytogenes is related to their lipophilicity and pKa, which affects their ability to cross cell membranes. nih.gov In contrast, the activity of related benzaldehydes was found to be more dependent on steric parameters. nih.gov The antimicrobial action of benzoic acid is pH-dependent, with the un-ionized (protonated) form being more active as it can more easily penetrate the lipid membranes of microbial cells. nih.gov
Mechanistic Toxicology of Benzoate Analogs
The toxicological mechanisms of benzoate analogs have been investigated in various models. For sodium benzoate, concerns have been raised about its potential to form toxic benzene in the presence of vitamin C and its potential for weak genotoxicity, with some in vitro studies indicating DNA damage in human lymphocytes at high concentrations. nih.gov
Animal studies have provided further insights. In rats, sodium benzoate has been shown to induce oxidative stress and inflammation. researchgate.net High doses in rats and mice led to changes in liver parameters and increased absolute liver weight. nih.gov The mechanism often involves the impairment of the balance between pro-oxidants and antioxidants, leading to cellular damage. researchgate.net While chronic toxicity studies in rats fed diets with up to 1% sodium benzoate showed no significant adverse effects on growth or reproduction over four generations, acute toxicity is observed at very high doses. madsci.org In vitro cytotoxicity studies on human kidney, colon, and neuronal cells showed that methyl benzoate had modest toxicity, being less toxic than analogs like ethyl benzoate and vinyl benzoate. nih.gov The lethal concentration (LC50) for vinyl benzoate was approximately half that of methyl benzoate for kidney and neuronal cells. nih.gov
Environmental Fate and Behavior of Related Aromatic Esters
The environmental fate of a chemical compound is dictated by its susceptibility to various transport and transformation processes in the environment. For aromatic esters like this compound, key aspects of their environmental behavior include their potential to accumulate in living organisms (bioaccumulation) and their tendency to adhere to soil and sediment particles (adsorption). Due to a lack of specific experimental data for this compound, the following sections will discuss these phenomena based on the established behavior of structurally related aromatic esters and chlorinated aromatic compounds.
Bioaccumulation Potential and Partition Coefficients (Pow)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. The potential for a chemical to bioaccumulate is closely related to its hydrophobicity, or its tendency to partition from water into fatty tissues.
A key indicator of hydrophobicity and, by extension, bioaccumulation potential is the octanol-water partition coefficient (Pow), often expressed as its logarithm (log Pow). libretexts.org A higher log Pow value indicates greater hydrophobicity and a higher likelihood of the substance accumulating in the fatty tissues of organisms. Chemicals with a high log Pow are more likely to be taken up by and stored in organisms. libretexts.org
To illustrate the range of Pow values for related compounds, the following table presents data for some aromatic esters. It is important to note that these are not direct surrogates for this compound but serve to demonstrate the variability in Pow based on molecular structure.
Table 1: Examples of Partition Coefficients for Various Esters
| Compound Name | Log Pow |
|---|---|
| Ethyl Acetate (B1210297) | 0.73 |
| Ethyl Benzoate | 2.64 |
| Methyl Salicylate | 2.55 |
| Phenyl Benzoate | 3.84 |
This table is for illustrative purposes and shows the range of log Pow values for some aromatic esters. The values are approximate and can vary with experimental conditions.
Given its structure, it can be inferred that this compound would likely have a log Pow value that indicates a potential for bioaccumulation. However, without experimental determination, this remains a qualitative assessment.
Adsorption Characteristics in Environmental Matrices
The adsorption of a chemical to soil and sediment is a critical process that affects its mobility, bioavailability, and degradation rate in the environment. Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. In the context of environmental science, this primarily refers to the binding of chemicals to organic matter and mineral surfaces in soil and sediment.
For chlorinated aromatic compounds, adsorption is a significant factor in their environmental distribution. The extent of adsorption is influenced by several factors, including the chemical's properties (such as hydrophobicity) and the characteristics of the environmental matrix (such as organic carbon content, clay mineralogy, and pH).
Studies on the adsorption of chlorinated and aromatic hydrocarbons on aquifer media have shown that aromatic hydrocarbons tend to be more readily adsorbed than chlorinated hydrocarbons. mdpi.comresearchgate.net The presence of natural organic matter (NOM) in soil can influence adsorption, with some studies indicating that NOM can inhibit the adsorption of pollutants. mdpi.comresearchgate.net Conversely, clay minerals within the soil matrix can enhance the adsorption of organic pollutants. mdpi.comresearchgate.net
The adsorption process is often described by kinetic and isotherm models. Adsorption kinetics describe the rate at which a chemical is adsorbed, while adsorption isotherms describe the equilibrium distribution of a chemical between the solid and liquid phases at a constant temperature.
Research on compounds with similar structural features provides insights into the potential adsorption behavior of this compound. For example, studies have determined the adsorption kinetics and partition coefficients for various aromatic and chlorinated hydrocarbons.
Table 2: Adsorption Parameters for Selected Aromatic and Chlorinated Hydrocarbons on Aquifer Medium
| Compound | Adsorption Rate Constant (k) (h-1) | Partition Coefficient (Kd) (L/kg) |
|---|---|---|
| Benzene | 0.86 | 1.89 |
| Toluene (B28343) | 0.90 | 2.07 |
| 1,2-Dichloropropane | 0.82 | 0.93 |
| 1,2,3-Trichloropropane | 0.74 | 1.84 |
Data from a study on the adsorption of pollutants on an aquifer medium, presented to illustrate the range of adsorption behaviors for related compound classes. mdpi.com
Based on its chemical structure as a chlorinated aromatic ester, it is expected that this compound would exhibit a tendency to adsorb to soil and sediment particles. The degree of adsorption would likely be influenced by the organic carbon content of the soil, with higher organic carbon leading to greater adsorption. This partitioning to solid phases would reduce its concentration in the aqueous phase, thereby affecting its transport and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-chloro-5-phenylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer :
- A common approach involves esterification of 2-chloro-5-phenylbenzoic acid using methanol and a catalyst (e.g., thionyl chloride in benzene under reflux). Optimize by controlling stoichiometry (e.g., excess thionyl chloride) and reaction time (4–6 hours) to maximize acyl chloride intermediate formation .
- Alternative routes may employ dimethylformamide (DMF) as a catalyst to enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
Q. How can researchers ensure purity of this compound during synthesis?
- Methodological Answer :
- Purify crude product via recrystallization using ethanol or methanol. For complex mixtures, employ column chromatography with a hexane:ethyl acetate gradient (e.g., 8:2 ratio) to isolate the ester .
- Confirm purity using HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with authentic standards and assess peak symmetry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes .
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture and high temperatures (>40°C) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
- Methodological Answer :
- Conduct accelerated stability studies by storing samples in solvents of varying polarity (e.g., DMSO, ethanol, hexane) at 25°C and 40°C. Monitor degradation via NMR (e.g., disappearance of ester carbonyl peak at ~170 ppm) and HPLC over 30 days.
- Polar solvents like DMSO accelerate hydrolysis, while non-polar solvents (hexane) enhance stability. Data from analogous esters suggest a shelf life of >12 months under anhydrous, low-temperature conditions .
Q. What analytical strategies resolve contradictions between NMR and HPLC data when characterizing synthetic intermediates?
- Methodological Answer :
- For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques like HSQC or COSY to assign peaks. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- If HPLC purity >95% conflicts with NMR impurities, employ preparative HPLC to isolate minor components and characterize them via FTIR or X-ray crystallography .
Q. How can researchers optimize the synthesis of this compound to minimize formation of 2-(methylamino)-5-chlorobenzophenone impurities?
- Methodological Answer :
- Avoid prolonged heating during esterification, which promotes retro-aldol side reactions. Use low-temperature (−10°C) conditions for acid chloride formation to reduce amine byproduct generation .
- Introduce scavengers like molecular sieves to sequester water, or employ flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
Q. What mechanistic insights explain the degradation pathways of this compound under acidic conditions?
- Methodological Answer :
- Under HCl (1M, reflux), the ester undergoes hydrolysis to yield 2-chloro-5-phenylbenzoic acid. Monitor via pH-dependent UV spectroscopy (shift from λmax 265 nm to 280 nm).
- Advanced studies using LC-MS/MS reveal transient intermediates like the geminal diol, which dehydrates to the carboxylic acid. Kinetic analysis (Arrhenius plots) quantifies activation energy for hydrolysis .
Methodological Notes for Experimental Design
- Synthesis Optimization : Use design of experiments (DoE) to evaluate factors like catalyst concentration, solvent polarity, and temperature. Response surface methodology (RSM) can model nonlinear relationships .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) and published analogs (e.g., methyl 5-chloro-2-cyanobenzoate) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
